molecular formula C4H6O4S B8785852 Thiodiglycolic acid

Thiodiglycolic acid

Cat. No.: B8785852
M. Wt: 150.16 g/mol
InChI Key: IBCFHZJCXQOYCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiodiglycolic acid is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiodiglycolic acid typically involves the reaction of mercaptoethanol with chloroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Thiodiglycolic acid undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Thiodiglycolic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its reactive mercapto group.

    Medicine: Investigated for its potential therapeutic properties, including as an antioxidant or in drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Thiodiglycolic acid involves its interaction with various molecular targets through its reactive functional groups. The mercapto group can form covalent bonds with thiol groups in proteins, affecting their function. The oxoethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptoacetic acid: Contains a mercapto group but lacks the oxoethoxy group.

    2-Oxoethoxyacetic acid: Contains an oxoethoxy group but lacks the mercapto group.

Uniqueness

Thiodiglycolic acid is unique due to the presence of both mercapto and oxoethoxy groups, which confer distinct reactivity and potential applications. This dual functionality makes it a versatile compound in various chemical and biological contexts.

Properties

Molecular Formula

C4H6O4S

Molecular Weight

150.16 g/mol

IUPAC Name

2-(2-oxo-2-sulfanylethoxy)acetic acid

InChI

InChI=1S/C4H6O4S/c5-3(6)1-8-2-4(7)9/h1-2H2,(H,5,6)(H,7,9)

InChI Key

IBCFHZJCXQOYCM-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)OCC(=O)S

Origin of Product

United States

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